{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate
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Overview
Description
{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate is a synthetic organic compound characterized by the presence of a quinoline core, a trifluoromethyl group, and a carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline-2-carboxylate core, which can be achieved through the Skraup synthesis. This involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Next, the introduction of the {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl group can be accomplished through a nucleophilic substitution reaction. This step involves reacting the quinoline-2-carboxylate with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the desired carbamoyl derivative.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Solvent selection and purification steps are also critical to achieving high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes and interact with biological targets.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as anti-inflammatory and anticancer agents. The quinoline core is a common motif in many biologically active compounds, and the addition of the trifluoromethyl group can enhance their pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where the trifluoromethyl group imparts desirable properties like chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenyl isocyanate: Used as a precursor in the synthesis of the target compound.
Quinoline-2-carboxylate: The core structure used in the synthesis.
Trifluoromethylquinolines: Compounds with similar pharmacological properties.
Uniqueness
The uniqueness of {[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate lies in its combination of a quinoline core with a trifluoromethyl group and a carbamoyl moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-19(21,22)13-6-2-4-8-15(13)24-17(25)11-27-18(26)16-10-9-12-5-1-3-7-14(12)23-16/h1-10H,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUBGNBTYJZJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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